1-(Furan-2-yl)-N,N,N',N',N'',N''-hexamethylmethanetriamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Furan-2-yl)-N,N,N’,N’,N’‘,N’'-hexamethylmethanetriamine is an organic compound featuring a furan ring attached to a hexamethylmethanetriamine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Furan-2-yl)-N,N,N’,N’,N’‘,N’'-hexamethylmethanetriamine typically involves the reaction of furan derivatives with hexamethylmethanetriamine under specific conditions. One common method involves the use of a furan derivative, such as furan-2-carbaldehyde, which reacts with hexamethylmethanetriamine in the presence of a catalyst to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a usable form .
Analyse Chemischer Reaktionen
Types of Reactions
1-(Furan-2-yl)-N,N,N’,N’,N’‘,N’'-hexamethylmethanetriamine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives with different functional groups.
Reduction: The compound can be reduced to form different reduced forms of the furan ring.
Substitution: The furan ring can undergo substitution reactions with various reagents to form substituted furan derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and solvents to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can lead to the formation of furan-2-carboxylic acid, while reduction can yield tetrahydrofuran derivatives .
Wissenschaftliche Forschungsanwendungen
1-(Furan-2-yl)-N,N,N’,N’,N’‘,N’'-hexamethylmethanetriamine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(Furan-2-yl)-N,N,N’,N’,N’‘,N’'-hexamethylmethanetriamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(Furan-2-yl)propan-1-one: A furan derivative used in various synthetic applications.
2,5-Furandicarboxylic acid: Another furan derivative with applications in polymer production.
Furan-2-carbaldehyde: A precursor in the synthesis of various furan-based compounds
Uniqueness
1-(Furan-2-yl)-N,N,N’,N’,N’‘,N’'-hexamethylmethanetriamine is unique due to its hexamethylmethanetriamine moiety, which imparts distinct chemical properties and reactivity compared to other furan derivatives. This uniqueness makes it valuable for specific applications in research and industry .
Eigenschaften
CAS-Nummer |
273928-12-4 |
---|---|
Molekularformel |
C11H21N3O |
Molekulargewicht |
211.30 g/mol |
IUPAC-Name |
1-(furan-2-yl)-N,N,N',N',N",N"-hexamethylmethanetriamine |
InChI |
InChI=1S/C11H21N3O/c1-12(2)11(13(3)4,14(5)6)10-8-7-9-15-10/h7-9H,1-6H3 |
InChI-Schlüssel |
WEUFBGMPXFOVEL-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C(C1=CC=CO1)(N(C)C)N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.